molecular formula C17H15F3N2O6S B13743123 2H-1,4-Benzodiazepin-2-one, 1,3-dihydro-1-methyl-5-phenyl-7-trifluoromethoxy-, bisulfate CAS No. 36961-43-0

2H-1,4-Benzodiazepin-2-one, 1,3-dihydro-1-methyl-5-phenyl-7-trifluoromethoxy-, bisulfate

Cat. No.: B13743123
CAS No.: 36961-43-0
M. Wt: 432.4 g/mol
InChI Key: UOZGNBFVFUDILK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2H-1,4-Benzodiazepin-2-one, 1,3-dihydro-1-methyl-5-phenyl-7-trifluoromethoxy-, bisulfate is a complex organic compound belonging to the benzodiazepine class. Benzodiazepines are known for their psychoactive properties and are commonly used in medicine for their sedative, anxiolytic, and muscle relaxant effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-1,4-Benzodiazepin-2-one, 1,3-dihydro-1-methyl-5-phenyl-7-trifluoromethoxy-, bisulfate typically involves the following steps:

    Formation of the Benzodiazepine Core: This is achieved through the condensation of an o-phenylenediamine with a suitable acyl chloride.

    Introduction of the Trifluoromethoxy Group: This step involves the substitution reaction where a trifluoromethoxy group is introduced into the benzodiazepine core.

    Methylation: The compound is then methylated at the nitrogen atom to form the 1-methyl derivative.

    Formation of the Bisulfate Salt: Finally, the compound is treated with sulfuric acid to form the bisulfate salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large quantities of starting materials are reacted under controlled conditions.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography.

    Quality Control: The final product undergoes rigorous quality control to ensure purity and consistency.

Chemical Reactions Analysis

Types of Reactions

2H-1,4-Benzodiazepin-2-one, 1,3-dihydro-1-methyl-5-phenyl-7-trifluoromethoxy-, bisulfate undergoes several types of chemical reactions:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or nucleophiles are used for substitution reactions.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound.

Scientific Research Applications

2H-1,4-Benzodiazepin-2-one, 1,3-dihydro-1-methyl-5-phenyl-7-trifluoromethoxy-, bisulfate has a wide range of scientific research applications:

    Chemistry: Used as a precursor in the synthesis of other complex organic compounds.

    Biology: Studied for its interactions with biological molecules and its effects on biological systems.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of anxiety and muscle spasms.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2H-1,4-Benzodiazepin-2-one, 1,3-dihydro-1-methyl-5-phenyl-7-trifluoromethoxy-, bisulfate involves its interaction with the gamma-aminobutyric acid (GABA) receptor in the central nervous system. By binding to the GABA receptor, the compound enhances the inhibitory effects of GABA, leading to sedative and anxiolytic effects.

Comparison with Similar Compounds

Similar Compounds

    Diazepam: Another benzodiazepine with similar sedative and anxiolytic properties.

    Lorazepam: Known for its potent anxiolytic effects.

    Clonazepam: Used primarily for its anticonvulsant properties.

Uniqueness

2H-1,4-Benzodiazepin-2-one, 1,3-dihydro-1-methyl-5-phenyl-7-trifluoromethoxy-, bisulfate is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical and pharmacological properties compared to other benzodiazepines.

Properties

CAS No.

36961-43-0

Molecular Formula

C17H15F3N2O6S

Molecular Weight

432.4 g/mol

IUPAC Name

hydrogen sulfate;1-methyl-5-phenyl-7-(trifluoromethoxy)-3H-1,4-benzodiazepin-4-ium-2-one

InChI

InChI=1S/C17H13F3N2O2.H2O4S/c1-22-14-8-7-12(24-17(18,19)20)9-13(14)16(21-10-15(22)23)11-5-3-2-4-6-11;1-5(2,3)4/h2-9H,10H2,1H3;(H2,1,2,3,4)

InChI Key

UOZGNBFVFUDILK-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C[NH+]=C(C2=C1C=CC(=C2)OC(F)(F)F)C3=CC=CC=C3.OS(=O)(=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.